molecular formula C24H27N3O5 B2937359 3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2309796-85-6

3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2937359
CAS No.: 2309796-85-6
M. Wt: 437.496
InChI Key: STFFFCMEOYPIOO-UHFFFAOYSA-N
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Description

Product Overview 3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a specialized organic compound with a complex molecular structure and a molecular weight of 437.49 g/mol . It is supplied for non-human research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Chemical Profile CAS Number: 2309796-85-6 Molecular Formula: C 24 H 27 N 3 O 5 SMILES: COCCN1C(=O)CN(C1=O)C1CCN(CC1)C(=O)c1ccccc1Oc1ccccc1 Research Applications and Value This compound features a unique hybrid structure, combining an imidazolidine-2,4-dione core with a functionalized piperidine ring and a phenoxybenzoyl group . This complex architecture, which includes multiple functional groups, is associated with potential pharmacological properties and contributes to the molecule's stability and selectivity . Its primary research value lies in its use as a key intermediate or building block in drug discovery and development, particularly for investigating new therapeutic agents . The presence of the 2-phenoxybenzoyl group suggests potential for specific interactions with biological targets, while the 2-methoxyethyl substituent can enhance the molecule's solubility and pharmacokinetic properties, making it a promising candidate for further scientific exploration in medicinal chemistry .

Properties

IUPAC Name

3-(2-methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-31-16-15-26-22(28)17-27(24(26)30)18-11-13-25(14-12-18)23(29)20-9-5-6-10-21(20)32-19-7-3-2-4-8-19/h2-10,18H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFFFCMEOYPIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula C24H27N3O5C_{24}H_{27}N_{3}O_{5} and a molecular weight of 437.5 g/mol, features a complex structure that suggests a variety of pharmacological applications.

  • CAS Number : 2309796-85-6
  • Molecular Weight : 437.5 g/mol
  • Chemical Structure :
COCCN1C O CN C2CCN C O c3ccccc3Oc3ccccc3 CC2 C1 O\text{COCCN1C O CN C2CCN C O c3ccccc3Oc3ccccc3 CC2 C1 O}

Anticancer Properties

Research indicates that compounds with imidazolidine structures often exhibit significant anticancer properties. For instance, related compounds have shown potent inhibition of farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer progression. A study demonstrated that certain analogs could revert phenotypic changes in Ras-transformed cells, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

The presence of the phenoxy group in the compound's structure hints at anti-inflammatory properties. Compounds with similar configurations have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways. This could position this compound as a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways.
  • Modulation of Gene Expression : The compound may influence gene expression related to cell proliferation and apoptosis.

Study 1: In Vitro Antitumor Activity

A study investigated the effects of related imidazolidine compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations. Specifically, the IC50 values for some analogs were reported below 100 nM, showcasing their potency against tumor cells .

Study 2: Toxicological Evaluation

A toxicological assessment was performed to evaluate the safety profile of structurally similar compounds. The no-observed-adverse-effect-level (NOAEL) was established at 100 mg/kg body weight per day in rodent models, indicating a favorable safety margin for potential therapeutic use .

Data Summary

PropertyValue
Molecular FormulaC24H27N3O5C_{24}H_{27}N_{3}O_{5}
Molecular Weight437.5 g/mol
CAS Number2309796-85-6
Potential ActivitiesAnticancer, Anti-inflammatory
NOAEL (Toxicity Study)100 mg/kg bw/day

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Compound 44 ():
  • Structure: 3-(2-Methoxyethyl)-1-(4-(6-(piperidin-1-ylmethyl)pyridin-2-yl)benzyl)imidazolidine-2,4-dione.
  • Key Differences: The piperidine ring is connected to a pyridine-containing benzyl group instead of a 2-phenoxybenzoyl group. The 2-methoxyethyl substituent is retained, but the aromatic system is a pyridine-benzyl hybrid.
  • Implications: The pyridine-benzyl group may enhance π-π stacking interactions in biological targets compared to the ester-linked 2-phenoxybenzoyl group. ¹H NMR data (δ 7.99–1.43 ppm) indicate distinct electronic environments due to the pyridine and piperidinylmethyl substituents .
Compound in :
  • Structure: 1-{1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione.
  • Key Differences: Replaces the 2-phenoxybenzoyl group with a 2-methoxyphenylacetyl moiety. The 2-methoxyethyl group is substituted with a trifluoroethyl group.
  • Implications:
    • The trifluoroethyl group increases lipophilicity and metabolic stability compared to the methoxyethyl group.
    • The acetyl linker may reduce steric hindrance compared to the bulkier benzoyl group .
Compound in :
  • Structure: 1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
  • Key Differences: Features a 3-chlorobenzyl sulfonyl group on the piperidine instead of 2-phenoxybenzoyl. Retains the 2-methoxyethyl substituent.
  • The chloro substituent may enhance halogen bonding in target interactions .
Compound in :
  • Structure: 1-(1-(3,5-Dimethoxybenzyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione.
  • Key Differences: Substitutes 2-phenoxybenzoyl with a 3,5-dimethoxybenzyl group.
  • Implications:
    • The dimethoxybenzyl group increases hydrophobicity and may improve membrane permeability.
    • The absence of an ester linkage (benzyl vs. benzoyl) reduces susceptibility to esterase-mediated metabolism .

Comparative Data Table

Compound Key Substituents Synthetic Route Potential Bioactivity
Target Compound 2-Phenoxybenzoyl-piperidine, 2-methoxyethyl Coupling/SNAr (inferred) Anticancer, antimicrobial (inferred)
Compound 44 () Pyridine-benzyl, piperidinylmethyl Reductive amination Receptor modulation (NMR data)
Compound 2-Methoxyphenylacetyl, trifluoroethyl Acetylation Enhanced metabolic stability
Compound 3-Chlorobenzyl sulfonyl Sulfonylation Halogen bonding applications
Compound 3,5-Dimethoxybenzyl Benzylation Improved membrane permeability

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(2-Methoxyethyl)-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione be optimized for higher yield and purity?

  • Methodological Answer :

  • Solvent Selection : Dichloromethane (DCM) is effective for intermediate steps due to its polarity and inertness .
  • Catalyst Use : Sodium hydroxide in DCM facilitates deprotonation and accelerates coupling reactions .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side products (e.g., hydrolysis of the imidazolidine ring) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from ethanol improve purity (>99%) .

Q. What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • FT-IR : Key peaks include C=O stretches at 1674–1731 cm⁻¹ (imidazolidine-2,4-dione and benzoyl groups) and N-H stretches at 3209–3388 cm⁻¹ .
  • NMR : ¹H NMR should resolve methoxyethyl protons (δ 3.2–3.5 ppm) and piperidinyl/aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H318 hazards) .
  • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501 guidelines) .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the pharmacological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains. Test concentrations from 1–100 µg/mL with ampicillin as a control .
  • Antioxidant Activity : Employ DPPH radical scavenging assays (IC₅₀ calculation) and compare to ascorbic acid .
  • Cell Viability : MTT assays on human cell lines (e.g., HEK-293) to assess cytotoxicity .

Q. What experimental strategies are recommended to study the environmental fate of this compound?

  • Methodological Answer :

  • Biodegradation : Use OECD 301F (manometric respirometry) to measure biodegradability in aqueous systems .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC-MS .
  • Partitioning Studies : Determine log Kow (octanol-water) and soil adsorption coefficients (Kd) using shake-flask methods .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand (SMILES input) and receptor (PDB ID) with optimized protonation states .
  • Binding Poses : Compare with co-crystallized ligands (e.g., 9c in ) to validate interactions with active-site residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .

Q. What methodologies are suitable for assessing the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH-Varied Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C. Sample at intervals (0, 6, 24, 48 hrs) and analyze degradation via UPLC .
  • Enzymatic Stability : Test in human liver microsomes (CYP450 enzymes) with NADPH regeneration systems. Monitor metabolites using LC-QTOF-MS .

Q. How can metabolic pathways be elucidated for this compound in mammalian systems?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with hepatocytes or S9 fractions. Identify phase I/II metabolites via high-resolution mass spectrometry (HRMS) .
  • Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic intermediates in urine/plasma samples .

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